molecular formula C14H11BrFNO B1622342 N1-(4-fluorophenyl)-2-bromo-2-phenylacetamide CAS No. 680213-42-7

N1-(4-fluorophenyl)-2-bromo-2-phenylacetamide

Cat. No.: B1622342
CAS No.: 680213-42-7
M. Wt: 308.14 g/mol
InChI Key: XIBJOWVETFFJRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-(4-fluorophenyl)-2-bromo-2-phenylacetamide” is a complex organic compound. It contains a fluorophenyl group, a bromophenyl group, and an acetamide group. The presence of these functional groups could potentially give this compound interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine and fluorine atoms, both of which are highly electronegative, could result in interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine and fluorine atoms, as well as the acetamide group. These groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, the presence of the bromine and fluorine atoms could influence its polarity, solubility, and reactivity .

Scientific Research Applications

Metabolic Studies and Drug Metabolism

  • Research on the metabolism of flutamide, a drug used in prostate cancer treatment, identified new metabolites formed in human liver microsomes and urine of prostate cancer patients. This study highlights the importance of understanding the metabolic pathways and potential toxic metabolites of pharmaceutical compounds, which could be relevant for studying similar structures like N1-(4-fluorophenyl)-2-bromo-2-phenylacetamide (Goda et al., 2006).

Fluorescent Probes and Temperature Monitoring

  • The development of fluorescent probes based on specific chemical structures for monitoring temperature in organic solvents showcases the use of chemical compounds in non-invasive measurement techniques, a concept that might be applicable to this compound for similar or other sensing applications (Lou et al., 1997).

Enzyme Inhibition and Drug Hydrolysis

  • Studies on the enzyme responsible for flutamide hydrolysis identified human arylacetamide deacetylase (AADAC) as a key enzyme, which could inform research on the hydrolysis and enzyme interactions of similar acetamide compounds (Watanabe et al., 2009).

Catalysis and Nanoparticle Synthesis

  • Research involving palladium(ii) complexes and the formation of nanoparticles for catalysis in chemical reactions may offer insights into the potential use of this compound in catalytic processes or as precursors for nanoparticle synthesis (Singh & Singh, 2017).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “N1-(4-fluorophenyl)-2-bromo-2-phenylacetamide” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information on its hazards and safe handling procedures .

Properties

IUPAC Name

2-bromo-N-(4-fluorophenyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO/c15-13(10-4-2-1-3-5-10)14(18)17-12-8-6-11(16)7-9-12/h1-9,13H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBJOWVETFFJRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381718
Record name N1-(4-fluorophenyl)-2-bromo-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680213-42-7
Record name N1-(4-fluorophenyl)-2-bromo-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-(4-fluorophenyl)-2-bromo-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N1-(4-fluorophenyl)-2-bromo-2-phenylacetamide
Reactant of Route 3
Reactant of Route 3
N1-(4-fluorophenyl)-2-bromo-2-phenylacetamide
Reactant of Route 4
Reactant of Route 4
N1-(4-fluorophenyl)-2-bromo-2-phenylacetamide
Reactant of Route 5
Reactant of Route 5
N1-(4-fluorophenyl)-2-bromo-2-phenylacetamide
Reactant of Route 6
Reactant of Route 6
N1-(4-fluorophenyl)-2-bromo-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.